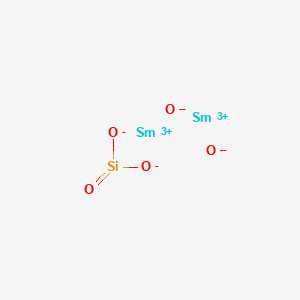
Disamarium oxide silicate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disamarium oxide silicate is a chemical compound with the formula O5SiSm2 It is a coordination complex that involves samarium, a rare earth element, and oxosilanebis(olate), a ligand that coordinates with the samarium ions
Preparation Methods
The synthesis of Disamarium oxide silicate typically involves the reaction of samarium oxide with oxosilanebis(olate) ligands under controlled conditions. The reaction is carried out in a solvent, often under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this process, ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Disamarium oxide silicate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can also be reduced, often using reducing agents such as hydrogen or hydrides, to form lower oxidation state products.
Substitution: The oxosilanebis(olate) ligands can be substituted with other ligands in the presence of suitable reagents, leading to the formation of new coordination complexes.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen or lithium aluminum hydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disamarium oxide silicate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and as a therapeutic agent in cancer treatment.
Industry: It is used in the production of high-performance materials, including ceramics and glass, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Disamarium oxide silicate exerts its effects involves the coordination of the samarium ions with the oxosilanebis(olate) ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and therapeutic applications. The molecular targets and pathways involved depend on the specific application, such as the interaction with biological molecules in medical applications or the activation of substrates in catalytic reactions.
Comparison with Similar Compounds
Disamarium oxide silicate can be compared with other similar compounds, such as:
Samarium(3+) oxide: A simpler compound that lacks the oxosilanebis(olate) ligands, making it less versatile in certain applications.
Samarium(3+) chloride: Another coordination complex with different ligands, used in various catalytic and synthetic applications.
Samarium(3+) nitrate: A compound with nitrate ligands, used in different industrial and research applications.
The uniqueness of this compound lies in its specific ligand coordination, which imparts unique chemical properties and enhances its applicability in various fields.
Properties
CAS No. |
12027-86-0 |
|---|---|
Molecular Formula |
O12Si3Sm2-6 |
Molecular Weight |
576.9693 |
Synonyms |
disamarium oxide silicate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















